1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine
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Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a butan-1-amine chain attached to the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with butan-1-amine to yield the final product.
Synthetic Route:
Bromination: 4-methylpyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the 5th position.
Nucleophilic Substitution: The resulting 5-bromo-4-methylpyridine is reacted with butan-1-amine under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3), to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: KOH, NaOEt, solvent like ethanol, reflux conditions.
Major Products:
Oxidation: Corresponding carbonyl or carboxyl derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine functional groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-Bromo-4-methylpyridin-2-yl)butan-1-amine can be compared with other similar compounds, such as:
2-Amino-5-bromo-4-methylpyridine: This compound shares the pyridine ring with bromine and methyl substitutions but lacks the butan-1-amine chain.
4-Bromo-5-methylpyridin-2-amine: Similar to the above compound but with different substitution positions.
Uniqueness: The presence of the butan-1-amine chain in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties that make it valuable for specific applications.
Properties
Molecular Formula |
C10H15BrN2 |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-9(12)10-5-7(2)8(11)6-13-10/h5-6,9H,3-4,12H2,1-2H3 |
InChI Key |
KVICHBPVAFJOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=C(C(=C1)C)Br)N |
Origin of Product |
United States |
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